
4-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N8O3S and its molecular weight is 374.38. The purity is usually 95%.
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Biological Activity
4-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
The molecular formula of the compound is C14H14N8O3S with a molecular weight of approximately 374.38 g/mol. The structure includes a thiadiazole moiety, which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against several cancer cell lines. Notably, it has been evaluated for its inhibitory effects on the c-Met signaling pathway, which is critical in cancer progression.
Key Findings:
- Inhibition of c-Met: The compound demonstrated significant inhibition of c-Met phosphorylation in both cell-free and cellular assays, indicating its potential as a targeted therapy for cancers that exhibit c-Met overexpression .
- Cell Cycle Arrest and Apoptosis: It induced cell cycle arrest and apoptosis in MKN-45 gastric cancer cells, showcasing its mechanism as an antitumor agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiadiazole Moiety: The presence of the thiadiazole ring is essential for cytotoxic activity. Modifications in this region can significantly alter potency .
- Substituents: The methyl group at the fourth position of the phenyl ring enhances activity by influencing electronic properties and steric factors .
Study 1: In Vitro Evaluation
In a study assessing various thiadiazole derivatives, this compound was tested against multiple human cancer cell lines. It showed promising results with IC50 values indicating potent cytotoxicity .
Study 2: Mechanistic Insights
Further investigations revealed that the compound not only inhibited c-Met but also affected downstream signaling pathways involved in cell proliferation and survival. This dual action suggests potential for combination therapies targeting multiple pathways in cancer treatment .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C14H14N8O3S |
Molecular Weight | 374.38 g/mol |
Biological Activity | Anticancer (c-Met inhibitor) |
Mechanism of Action | Cell cycle arrest and apoptosis |
Key Findings | Significant cytotoxicity against various cancer cell lines |
Properties
IUPAC Name |
4-methyl-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O3S/c1-8-12(26-20-17-8)13(24)16-9-3-5-10(6-4-9)22-14(25)21(18-19-22)7-11(23)15-2/h3-6H,7H2,1-2H3,(H,15,23)(H,16,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPPDSZOSLPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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